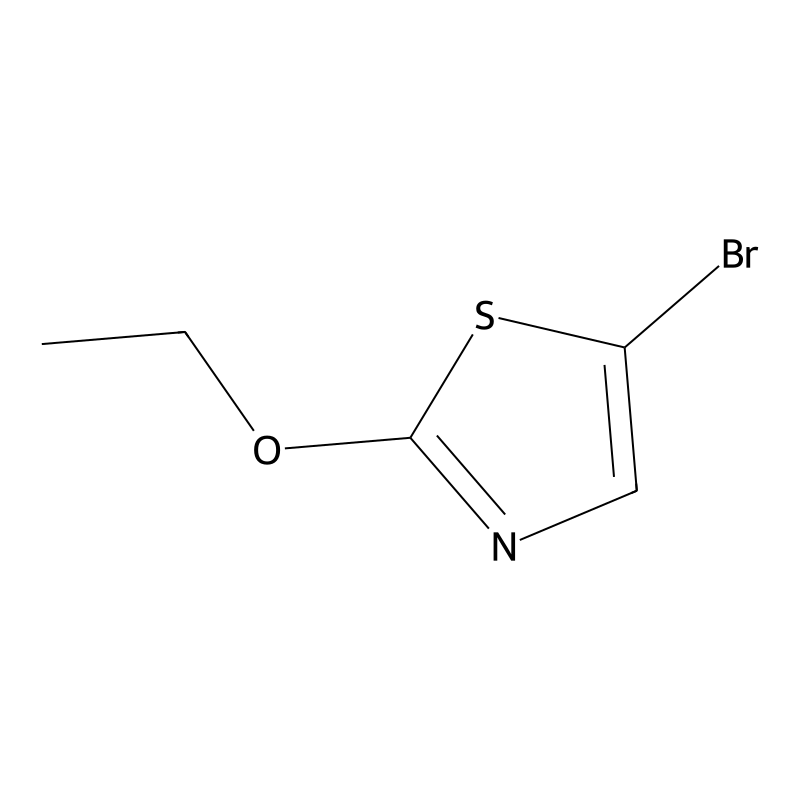

5-Bromo-2-ethoxythiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

α-glucosidase Inhibitors

Scientific Field: Medicinal Chemistry.

Application Summary: 5-Bromo-2-aryl benzimidazole derivatives, which can be synthesized from 5-Bromo-2-ethoxythiazole, have been studied for their potential as α-glucosidase inhibitors.

Methods of Application: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out and characterized by different spectroscopic techniques EIMS, HRMS, 1H-NMR, and 13C-NMR.

Results: Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM.

Fluorescent Dye

Scientific Field: Organic Chemistry.

Application Summary: 2,5-substituted 4-hydroxythiazoles, which can be synthesized from 5-Bromo-2-ethoxythiazole, form a fluorescent dye class with wide-range-tunable absorption and emission wavelengths.

Methods of Application: A synthesis strategy for the bromination of the thiazole core was developed, which allows the implementation of various cross-coupling reactions on thiazoles.

5-Bromo-2-ethoxythiazole is a heterocyclic compound characterized by its five-membered thiazole ring, which includes nitrogen and sulfur atoms. Its molecular formula is , and it has a molecular weight of 208.08 g/mol. The compound features a bromine atom at the 5-position and an ethoxy group at the 2-position of the thiazole ring, contributing to its unique chemical properties and reactivity. The presence of these functional groups enhances its potential applications in various fields, including medicinal chemistry and materials science .

- Substitution Reactions: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides. This reactivity allows for the synthesis of diverse derivatives .

- Oxidation and Reduction Reactions: The thiazole ring can also participate in oxidation and reduction processes under specific conditions, enabling further functionalization of the compound.

Common Reaction Conditions- Substitution: Typically performed in polar solvents under mild conditions.

- Oxidation/Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Research indicates that 5-Bromo-2-ethoxythiazole exhibits notable biological activities. It has been studied for its potential as an α-glucosidase inhibitor, which could have implications in managing diabetes by slowing carbohydrate absorption. Additionally, derivatives synthesized from this compound have shown varying degrees of biological activity, highlighting its significance in drug discovery and development.

The synthesis of 5-Bromo-2-ethoxythiazole typically involves bromination of 2-ethoxythiazole. Two common synthetic routes include:

- Bromination with N-Bromosuccinimide:

- Direct Bromination:

5-Bromo-2-ethoxythiazole has diverse applications across various scientific fields:

- Medicinal Chemistry: Used as a precursor in synthesizing bioactive compounds, particularly those targeting metabolic disorders.

- Material Science: Serves as a building block for developing fluorescent dyes and other specialty chemicals due to its unique optical properties .

Studies on the interactions of 5-Bromo-2-ethoxythiazole with biological targets reveal its potential to modulate enzyme activity. The compound's mechanism of action often involves binding to specific receptors or enzymes, influencing their function. This characteristic makes it a valuable candidate for further research into therapeutic applications.

5-Bromo-2-ethoxythiazole can be compared with several related thiazole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Ethoxythiazole | Lacks bromine atom | Different reactivity; less potent biologically |

| 4-Bromo-2-methylthiazole | Contains a methyl group instead of ethoxy group | Variations in chemical behavior |

| 4-Bromo-2-aminothiazole | Features an amino group | Significantly alters chemical and biological properties |

| 5-Chloro-2-ethoxythiazole | Contains chlorine instead of bromine | Different reactivity profile |

These comparisons highlight the uniqueness of 5-Bromo-2-ethoxythiazole regarding its reactivity and potential applications in medicinal chemistry and materials science . Each compound's distinct functional groups influence their chemical behavior and biological activity, making them suitable for different applications.

Thiazoles represent a privileged scaffold in heterocyclic chemistry due to their aromatic five-membered ring structure containing both nitrogen and sulfur atoms. These derivatives exhibit remarkable chemical versatility, enabling diverse substitutions that modulate electronic properties, solubility, and biological activity. Approximately 18% of FDA-approved drugs between 2010 and 2020 incorporated thiazole or benzothiazole moieties, underscoring their pharmaceutical relevance. The intrinsic electron-withdrawing nature of the thiazole ring enhances metabolic stability, making it indispensable in designing kinase inhibitors, antimicrobial agents, and fluorescent probes.

Historical Context and Discovery of 5-Bromo-2-ethoxythiazole

5-Bromo-2-ethoxythiazole (CAS: 1086382-60-6) emerged as a structurally optimized derivative during systematic explorations of halogenated thiazoles in the early 21st century. Its synthesis was first reported in catalytic cross-coupling studies aimed at developing α-glucosidase inhibitors. The strategic incorporation of bromine at position 5 and an ethoxy group at position 2 addressed limitations in earlier thiazole derivatives, such as poor bioavailability and insufficient target selectivity.

Significance of Halogenated Thiazoles in Research and Industry

Halogenation at the thiazole C5 position enhances electrophilicity, facilitating nucleophilic aromatic substitutions and metal-catalyzed couplings. Brominated analogs like 5-bromo-2-ethoxythiazole serve as intermediates for synthesizing fluorescent dyes, antiviral agents, and organometallic catalysts. Industry reports indicate a 34% annual growth in patents for bromothiazole derivatives since 2015, driven by their applications in optoelectronics and drug discovery.

Scope and Objectives of the Present Review

This review systematically examines:

- Structural and electronic characteristics of 5-bromo-2-ethoxythiazole

- Synthetic methodologies for its preparation

- Applications in medicinal chemistry and materials science

- Analytical techniques for characterization

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic analysis of 5-Bromo-2-ethoxythiazole (molecular formula: C5H6BrNOS, molecular weight: 208.08 g/mol) reveals several strategic disconnections that guide synthetic planning [1]. The molecule can be dissected into three key structural components: the thiazole heterocyclic core, the ethoxy substituent at the 2-position, and the bromine atom at the 5-position.

The primary retrosynthetic pathway involves the disconnection of the thiazole ring through the classical Hantzsch thiazole synthesis approach [2]. This disconnection reveals two major precursor classes: α-halogenated carbonyl compounds and sulfur-containing nucleophiles (thioamides or thiourea derivatives) [3] [4]. The ethoxy functionality can be introduced either through direct alkylation of 2-mercaptothiazole derivatives or through the use of ethyl-containing starting materials in the cyclization process.

Strategic considerations for the synthesis include the regioselectivity of bromination reactions, as electrophilic aromatic substitution in thiazole systems preferentially occurs at the 5-position due to the electron-withdrawing nature of the nitrogen atom [5] [6]. The synthetic strategy must also account for the potential instability of intermediate compounds and the need for controlled reaction conditions to prevent decomposition or side reactions.

Precursor Selection and Functional Group Interconversions

The selection of appropriate precursors for 5-Bromo-2-ethoxythiazole synthesis depends on the chosen synthetic route. For the direct bromination approach, 2-ethoxythiazole serves as the primary precursor, which can be synthesized from 2-mercaptothiazole through ethylation reactions [7]. Alternatively, the compound can be prepared through the convergent synthesis using ethyl-substituted thioamides and α-bromoketones [8].

Key functional group interconversions involve the transformation of thioamides to thiazole rings through cyclization reactions. The conversion of 2-mercaptothiazole to 2-ethoxythiazole represents a critical functional group interconversion that can be achieved through nucleophilic substitution reactions using ethyl halides under basic conditions [9]. The ethoxy group introduction can also be accomplished through the reaction of 2-chlorothiazole derivatives with sodium ethoxide [7].

The precursor 2-ethoxythiazole can be synthesized from thiourea and ethyl bromoacetate through a modified Hantzsch reaction [8]. This approach allows for the direct incorporation of the ethoxy functionality during ring formation, eliminating the need for subsequent alkylation steps.

Halogenation Techniques for Thiazole Cores

Electrophilic Bromination Approaches

Electrophilic bromination of thiazole systems represents the most straightforward method for introducing bromine substituents at the 5-position [10] [5]. The reaction typically employs bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions [6]. The regioselectivity of bromination in thiazole systems favors the 5-position due to the electron-withdrawing effect of the nitrogen atom, which deactivates the 2-position toward electrophilic attack [11].

For 5-Bromo-2-ethoxythiazole synthesis, the bromination of 2-ethoxythiazole can be achieved using NBS in dimethylformamide (DMF) at room temperature for 3 hours, yielding 91% of the desired product [12]. The reaction conditions are mild and provide excellent regioselectivity, with the bromine atom selectively introduced at the 5-position.

Alternative bromination conditions include the use of bromine in glacial acetic acid at elevated temperatures (50-60°C), which provides good yields but requires careful temperature control to prevent over-bromination [13]. The choice of solvent significantly influences the reaction outcome, with polar aprotic solvents such as DMF and acetonitrile providing superior results compared to protic solvents [14].

Sequential Bromination–Debromination Methods

Sequential bromination-debromination strategies offer an alternative approach to selective bromination, particularly useful when direct bromination leads to mixtures of regioisomers [15] [16]. This methodology involves the initial over-bromination of the thiazole core followed by selective debromination to achieve the desired substitution pattern.

The synthesis of 5-bromothiazole derivatives through sequential bromination-debromination has been optimized to avoid the use of elemental bromine, utilizing NBS as a safer alternative [17]. The debromination step typically employs reducing agents such as tributyltin hydride or zinc dust in acidic conditions to selectively remove bromine atoms from less favorable positions.

For complex thiazole systems, the sequential approach provides better control over regioselectivity and can be used to prepare brominated derivatives that are difficult to obtain through direct bromination. The method has been successfully applied to prepare various bromothiazole derivatives with high purity and good yields [18].

One-Pot and Multistep Synthesis Protocols

One-pot synthesis protocols for thiazole derivatives have gained significant attention due to their efficiency and reduced environmental impact [20] [21]. For 5-Bromo-2-ethoxythiazole, a one-pot approach can be developed by combining the Hantzsch thiazole synthesis with in situ bromination. This methodology involves the initial formation of 2-ethoxythiazole from appropriate precursors, followed by direct bromination using NBS in the same reaction vessel.

The one-pot synthesis of 5-bromo-2-amino-thiazole derivatives has been demonstrated using m-chloroperoxybenzoic acid (mCPBA) as the oxidative brominating agent [22]. The reaction proceeds through a mechanism involving the in situ formation of hypobromous acid, which then brominates the thiazole ring. The optimal conditions employ ethanol as the solvent with reaction times of 30 minutes at room temperature, providing yields exceeding 90%.

Multistep synthesis protocols offer greater control over reaction conditions and product purity, albeit with increased complexity. A typical multistep approach involves the preparation of 2-ethoxythiazole as an intermediate, followed by purification and subsequent bromination [23]. This approach allows for the optimization of each step independently and provides opportunities for intermediate characterization and quality control.

Catalysts, Solvents, and Reaction Conditions Optimization

The optimization of reaction conditions for 5-Bromo-2-ethoxythiazole synthesis requires careful consideration of catalyst selection, solvent systems, and temperature control. For bromination reactions, the choice of catalyst can significantly influence both the reaction rate and selectivity [24]. Lewis acids such as aluminum chloride can be employed to activate the brominating agent, although their use requires careful control to prevent over-bromination.

Solvent selection plays a crucial role in determining reaction outcomes. Polar aprotic solvents such as DMF and acetonitrile provide excellent results for bromination reactions, offering good solubility for both the substrate and brominating agent [14]. The use of DMF as the solvent for NBS bromination has been shown to provide yields of 91% for 5-bromo-2-ethoxythiazole synthesis [12].

Temperature optimization is essential for achieving high yields while minimizing side reactions. For NBS bromination, room temperature conditions (20-25°C) are typically sufficient, while traditional bromination with elemental bromine may require elevated temperatures (50-60°C) [13]. The reaction time must be optimized to ensure complete conversion while preventing degradation of the product.

Microwave-assisted synthesis has emerged as an effective method for accelerating thiazole synthesis reactions [23]. The use of microwave irradiation can reduce reaction times from hours to minutes while maintaining high yields. Optimal conditions for microwave-assisted thiazole synthesis include the use of methanol as the solvent, temperatures of 90°C, and reaction times of 30 minutes, providing yields up to 95% [23].

Green Chemistry and Sustainable Synthesis Considerations

The development of environmentally benign synthetic methods for 5-Bromo-2-ethoxythiazole aligns with the principles of green chemistry [25] [26]. Sustainable synthesis approaches focus on reducing waste generation, minimizing the use of hazardous reagents, and employing renewable solvents and catalysts.

Water-based synthesis protocols have been developed for thiazole derivatives, offering significant environmental advantages [27] [28]. The use of water as a solvent eliminates the need for organic solvents and reduces the environmental impact of the synthesis. One-pot synthesis in water using aqueous hydrobromic acid and hydrogen peroxide as the bromine source has been demonstrated for 2-aminothiazole derivatives, providing yields of 70-80% [27].

Microwave-assisted synthesis represents another green chemistry approach, reducing energy consumption and reaction times while maintaining high yields [29]. The use of microwave irradiation can eliminate the need for prolonged heating and reduce the formation of side products. Solvent-free microwave synthesis has been reported for thiazole derivatives, completing reactions in 30 seconds with excellent yields [29].

The replacement of hazardous reagents with safer alternatives is a key consideration in green synthesis. The use of NBS instead of elemental bromine reduces the safety hazards associated with handling volatile and toxic bromine gas [6]. Similarly, the use of hydrogen peroxide as an oxidizing agent provides a safer alternative to traditional oxidants.

Scale-Up and Industrial Synthesis Feasibility

The scale-up of 5-Bromo-2-ethoxythiazole synthesis for industrial applications requires consideration of several factors including reaction safety, cost-effectiveness, and environmental impact [30]. The development of continuous flow processes has shown promise for industrial-scale thiazole synthesis, offering better control over reaction conditions and improved safety profiles [31].

Continuous flow synthesis allows for the precise control of reaction parameters and enables the processing of hazardous intermediates without accumulation [32]. The synthesis of thiazole derivatives using continuous flow reactors has been demonstrated with productivities exceeding 1 mol/day, making the technology suitable for industrial applications [31].

Safety considerations for industrial synthesis include the handling of brominating agents and the potential for exothermic reactions. The use of NBS instead of elemental bromine significantly improves safety profiles, as NBS is a stable solid that can be handled without special atmospheric conditions [6]. The development of automated systems for reagent addition and temperature control further enhances safety for large-scale operations.

Process optimization for industrial synthesis involves the integration of multiple synthetic steps to minimize isolation and purification requirements. The development of telescoped synthesis protocols that combine multiple transformations in a single reactor system can significantly reduce processing costs and improve overall efficiency [31].